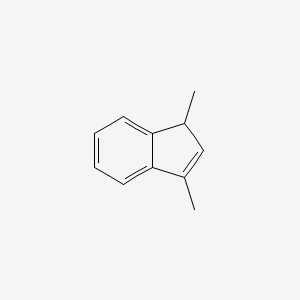

1,3-Dimethyl-1H-indene

Description

Overview of Indene (B144670) Scaffold in Organic Chemistry Research

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a prominent structural motif in both natural and synthetic chemistry. acs.orgnih.gov Its unique electronic and structural properties make it a versatile building block. Indene and its derivatives are not only present in various natural products with biological relevance but are also crucial intermediates in the synthesis of a wide range of materials. nih.govresearchgate.net

In materials science, indenes are precursors for indene/coumarone thermoplastic resins, which have applications in adhesives, coatings, and polymers. introspectivemarketresearch.commarketresearchintellect.com Furthermore, the indene framework is widely exploited in organometallic chemistry, where the indenyl anion acts as a ligand for transition metals. researchgate.net These organometallic complexes are of significant interest due to their catalytic activities, often showing enhanced reactivity compared to their cyclopentadienyl (B1206354) counterparts, a phenomenon known as the "indenyl effect." researchgate.netrsc.org The synthesis of indene derivatives is a dynamic area of research, with numerous methods developed for their construction and functionalization. nih.govorganic-chemistry.org

Significance of Methylated Indene Derivatives in Advanced Chemical Research

The introduction of methyl groups to a core scaffold can profoundly influence a molecule's properties. In medicinal chemistry, this "methylation effect" can alter pharmacokinetic and pharmacodynamic profiles. Within the realm of indene chemistry, methylation plays a crucial role, particularly in the field of organometallics.

Methylated indenyl ligands, such as dimethylindenyl systems, are used to create chiral complexes with various metals, including rhodium, iridium, cobalt, and molybdenum. acs.org These complexes are instrumental in catalysis. The number and position of the methyl groups on the indene ring can fine-tune the steric and electronic environment of the metal center, thereby influencing the efficiency and selectivity of catalytic reactions. acs.org For instance, functionalized indenyl phosphine (B1218219) ligands have been shown to be versatile in palladium-catalyzed cross-coupling reactions. rsc.org The study of methylated indenes is therefore critical for developing new catalysts and functional materials.

Scope and Research Focus on 1,3-Dimethyl-1H-indene

1,3-Dimethyl-1H-indene is a specific isomer within the family of methylated indenes. Its core structure consists of the 1H-indene backbone with methyl groups substituted at the 1 and 3 positions of the five-membered ring. While extensive research has been conducted on the broader indene class, the specific body of literature focusing exclusively on 1,3-Dimethyl-1H-indene is more limited.

The primary identification and basic properties of this compound are well-established. However, detailed studies on its specific reactivity, synthetic protocols, and applications are not as widespread as for other indene derivatives. Research on this compound involves its fundamental characterization and understanding how the specific 1,3-dimethyl substitution pattern influences the properties and reactivity of the indene system.

Table 1: Physicochemical Properties of 1,3-Dimethyl-1H-indene

| Property | Value |

|---|---|

| IUPAC Name | 1,3-dimethyl-1H-indene |

| Molecular Formula | C₁₁H₁₂ |

| Molecular Weight | 144.213 g/mol |

| CAS Number | 2177-48-2 |

This data is compiled from the NIST Chemistry WebBook and PubChem. nist.govnih.gov

Properties

IUPAC Name |

1,3-dimethyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTYCPNBSJZKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C2=CC=CC=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301315954 | |

| Record name | 1,3-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-48-2 | |

| Record name | 1,3-Dimethylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylindene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301315954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Future Research Directions in 1,3 Dimethyl 1h Indene Chemistry

Development of Novel and Sustainable Synthetic Methodologies

While methods for the synthesis of substituted indenes exist, future research will undoubtedly focus on creating more sustainable, efficient, and versatile routes to 1,3-Dimethyl-1H-indene and its derivatives. The principles of green chemistry will be central to these efforts, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous waste.

Key areas for exploration include:

Catalyst Development: Research into novel catalytic systems is paramount. This includes the development of robust and reusable heterogeneous catalysts, such as zinc-based nanocrystals, which have shown promise in eco-friendly, water-driven multicomponent reactions for other heterocyclic systems. rsc.org The exploration of earth-abundant metal catalysts like iron(III) chloride (FeCl₃) for C-N bond cleavage and subsequent cyclization could provide cost-effective alternatives to precious metal catalysts. organic-chemistry.org

Flow Chemistry: The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control. Future work should aim to adapt and optimize known cyclization reactions, such as Brønsted acid-catalyzed cyclizations of dienes or transition metal-catalyzed cycloisomerizations, for flow environments. organic-chemistry.org

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation from simple starting materials is a major goal. A strategy involving sequential palladium-catalyzed Suzuki coupling and ruthenium-catalyzed ring-closing metathesis has proven effective for constructing functionalized indenes from readily available phenols and could be adapted for 1,3-Dimethyl-1H-indene. acs.org

| Catalytic Approach | Key Features | Potential Advantages for 1,3-Dimethyl-1H-indene Synthesis |

| Heterogeneous Nanocatalysis | Use of reusable catalysts (e.g., ZnO-CTAB), often in aqueous media. rsc.org | Enhanced sustainability, catalyst recovery and reuse, reduced waste. |

| Earth-Abundant Metal Catalysis | Employs inexpensive and non-toxic metals like iron. organic-chemistry.org | Lower cost, improved environmental profile compared to precious metal catalysts. |

| Tandem Catalysis (e.g., Pd/Ru) | Combines multiple catalytic cycles in one pot to build molecular complexity efficiently. acs.org | Increased efficiency, reduced purification steps, access to complex derivatives. |

| Brønsted Acid Catalysis | Utilizes strong acids (e.g., trifluoromethanesulfonic acid) to catalyze cyclization under mild conditions. organic-chemistry.org | Operational simplicity, metal-free conditions, good to excellent yields. |

| Transition Metal Cycloisomerization | Employs catalysts like platinum or ruthenium to convert acyclic precursors (e.g., 1-alkyl-2-ethynylbenzenes). organic-chemistry.org | High atom economy, direct access to the indene (B144670) core from specific precursors. |

Exploration of Unprecedented Reactivity and Mechanistic Pathways

The reactivity of the indene core is rich, but far from fully explored. Future research should focus on uncovering novel transformations of the 1,3-Dimethyl-1H-indene scaffold, which could lead to the synthesis of entirely new classes of compounds. Detailed mechanistic studies, combining experimental and computational methods, will be crucial for understanding and optimizing these new reactions.

Promising avenues for investigation include:

Skeletal Editing and Ring Expansion: Recent breakthroughs in photoredox catalysis have enabled the functionalized carbon-atom insertion into the indene core to access 2-functionalized naphthalenes. nih.govresearchgate.net Applying this "skeletal editing" technology to 1,3-Dimethyl-1H-indene could provide a direct route to substituted dimethylnaphthalenes, a valuable class of compounds. nih.govresearchgate.net This method utilizes α-iodonium diazo compounds as carbyne equivalents under mild, visible-light-mediated conditions. nih.gov

Novel Cycloaddition Reactions: While some cycloaddition reactions of indenes are known, a systematic investigation into the behavior of 1,3-Dimethyl-1H-indene with a wider range of dienophiles and dipolarophiles is warranted. acs.org This could unlock new polycyclic and heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

C-H Functionalization: Direct functionalization of the C-H bonds on both the five-membered ring and the aromatic ring of 1,3-Dimethyl-1H-indene represents a highly atom-economical approach to creating derivatives. Future work could focus on developing regioselective catalytic methods for introducing new functional groups.

Mechanistic Probes: The reaction of 1,3-Dimethyl-1H-indene in palladium-catalyzed arylboration reactions could be studied to understand the formation and stability of π-benzyl intermediates, which influence regioselectivity. acs.org Mechanistic studies on such reactions provide fundamental insights that can be used to control reaction outcomes and design more selective catalysts. acs.orgrsc.org

| Reaction Type | Description | Potential Outcome for 1,3-Dimethyl-1H-indene |

| Photoredox Ring Expansion | Insertion of a functionalized carbon atom into the five-membered ring using visible light and a photocatalyst. nih.govresearchgate.net | A novel synthetic route to 2-functionalized dimethylnaphthalene derivatives. |

| Nitrogen Atom Insertion | Transition-metal-catalyzed insertion of a nitrogen atom into the indene framework. rsc.org | Direct synthesis of dimethylisoquinoline derivatives, a privileged scaffold in medicinal chemistry. |

| Tandem Nazarov/oxa-Pictet–Spengler | An acid-catalyzed cascade reaction that could potentially involve indene derivatives to build complex polycyclic ethers. rsc.org | Access to novel, complex indeno-fused polycyclic frameworks of interest for natural product synthesis and materials science. |

| Palladium-Catalyzed Arylboration | A three-component coupling of an aryl boronic acid, an alkene (indene), and a boron source to form alkyl boronic esters. acs.org | Synthesis of functionalized 2-aryl-3-boryl-1,3-dimethylindanes, versatile intermediates for further chemical elaboration. |

Design and Synthesis of Advanced Functional Materials Utilizing the 1,3-Dimethyl-1H-indene Scaffold

The rigid, planar structure of the indene core, combined with the electronic modifications afforded by the dimethyl substitution, makes 1,3-Dimethyl-1H-indene an attractive scaffold for the construction of advanced functional materials.

Future research in this area should target:

Organic Electronics: Indene derivatives have been investigated as components of non-fullerene acceptors in organic solar cells. mdpi.com The specific electronic properties of 1,3-Dimethyl-1H-indene could be harnessed to synthesize novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), or components of field-effect transistors.

Pharmaceutical Intermediates: The indene skeleton is present in several bioactive molecules, including the non-steroidal anti-inflammatory drug Sulindac. nih.gov Future work could involve using 1,3-Dimethyl-1H-indene as a starting point for the combinatorial synthesis of new libraries of compounds to be screened for biological activity, such as anti-proliferative properties. nih.gov

Polymer Science: Incorporating the 1,3-Dimethyl-1H-indene unit into polymer backbones could impart unique thermal and mechanical properties. Research into polymerization methods involving functionalized 1,3-Dimethyl-1H-indene monomers could lead to new high-performance materials.

Tissue Engineering Scaffolds: While a nascent area for this specific molecule, the principles of using advanced organic molecules in material fabrication are established. The design of biocompatible polymers or materials incorporating the indene scaffold for use in 3D-printed tissue engineering scaffolds is a long-term, ambitious goal. nih.govfrontiersin.orgnih.gov

| Application Area | Rationale for Using 1,3-Dimethyl-1H-indene Scaffold | Research Objective |

| Organic Solar Cells | The indene core can be part of an electron-deficient unit in non-fullerene acceptors. mdpi.com | Synthesize and evaluate new acceptor materials based on 1,3-Dimethyl-1H-indene for improved photovoltaic efficiency. |

| Medicinal Chemistry | The indene structure is a known pharmacophore (e.g., Sulindac). nih.gov | Create libraries of 1,3-Dimethyl-1H-indene derivatives for screening against various biological targets (e.g., kinases, oncogene proteins). nih.gov |

| Advanced Polymers | The rigid scaffold can enhance the thermal stability and mechanical strength of polymers. | Develop polymerization routes to incorporate the 1,3-Dimethyl-1H-indene moiety and characterize the resulting materials. |

| Functional Dyes & Probes | The conjugated system can be extended to create chromophores with interesting optical properties. | Design and synthesize novel fluorescent or colorimetric sensors based on the 1,3-Dimethyl-1H-indene framework. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design

The intersection of organic chemistry and artificial intelligence (AI) is a rapidly expanding frontier. AI and machine learning (ML) tools can dramatically accelerate research and development involving 1,3-Dimethyl-1H-indene. ijsetpub.com

Future directions include:

Retrosynthesis and Reaction Prediction: AI models, such as large language models and graph neural networks, can be trained on vast chemical reaction databases to predict viable synthetic routes to complex 1,3-Dimethyl-1H-indene derivatives. uni-jena.deengineering.org.cn These tools can suggest novel disconnections and reaction conditions that may not be obvious to a human chemist. engineering.org.cnresearchgate.net

Yield and Selectivity Optimization: Machine learning algorithms can analyze experimental data to build models that predict reaction outcomes, such as yield and regioselectivity, based on parameters like catalyst, solvent, temperature, and reactants. rsc.orgibm.com This can minimize the number of experiments needed to optimize a reaction, saving time and resources. researchgate.net

De Novo Material Design: Generative AI models can be used to design new molecules based on the 1,3-Dimethyl-1H-indene scaffold that are optimized for specific properties (e.g., a specific absorption spectrum for an organic solar cell or binding affinity for a protein target). ijsetpub.com

Scaffold Design: In materials science, ML frameworks are already being used to predict the quality and mechanical properties of 3D-printed scaffolds for tissue engineering. nih.govnih.gov A similar data-driven approach could be applied to design materials incorporating the 1,3-Dimethyl-1H-indene unit with desired properties. frontiersin.orgresearchgate.net

| AI/ML Application | Description | Impact on 1,3-Dimethyl-1H-indene Research |

| Retrosynthesis Prediction | AI algorithms automatically learn chemical knowledge from databases to propose synthetic pathways for a target molecule. engineering.org.cn | Accelerates the design of efficient syntheses for novel and complex 1,3-Dimethyl-1H-indene derivatives. |

| Reaction Outcome Prediction | Machine learning models are trained to predict the products, yields, and selectivity of a chemical reaction under given conditions. rsc.orguni-jena.de | Reduces experimental effort by guiding chemists toward optimal reaction conditions and avoiding unproductive experiments. |

| Generative Molecular Design | Deep learning models generate novel chemical structures with desired properties, such as for drug discovery or materials science. ijsetpub.com | Enables the in silico creation and screening of new functional molecules based on the 1,3-Dimethyl-1H-indene scaffold. |

| Property Prediction | ML models predict physical, chemical, or biological properties of a molecule from its structure. nih.gov | Facilitates high-throughput screening of virtual libraries of indene derivatives to identify candidates for specific applications. |

Multidisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies

The most significant breakthroughs in 1,3-Dimethyl-1H-indene chemistry will likely occur at the interface of traditional organic synthesis and other scientific and technological fields. Fostering multidisciplinary collaborations is essential for progress.

Future research should embrace:

Chemistry and Materials Science: Collaborative projects between synthetic chemists and material scientists are needed to translate novel 1,3-Dimethyl-1H-indene-based molecules into functional devices and materials. This includes detailed characterization of their electronic, optical, and mechanical properties.

Chemistry and Biology/Pharmacology: The synthesis of targeted libraries of 1,3-Dimethyl-1H-indene derivatives should be closely coupled with biological screening to identify new therapeutic leads. nih.gov

Chemistry and Computer Science: The development of bespoke AI/ML models for indene chemistry requires the expertise of both organic chemists (to ensure chemical sensibility) and data scientists (to build robust algorithms). rsc.orgijsetpub.com

Automated Synthesis: The integration of AI-driven reaction planning with automated synthesis platforms (robotic chemists) could enable the high-throughput synthesis and testing of 1,3-Dimethyl-1H-indene derivatives, dramatically accelerating the discovery cycle for new materials and drugs. ijsetpub.com This represents a paradigm shift from manual experimentation to autonomous chemical laboratories. ijsetpub.com

By pursuing these interconnected research avenues, the scientific community can fully exploit the potential of the 1,3-Dimethyl-1H-indene scaffold, paving the way for innovations in synthesis, medicine, and materials science.

Reactivity and Mechanistic Studies of 1,3 Dimethyl 1h Indene

Fundamental Reaction Pathways of the Indene (B144670) System

The dual nature of the indene molecule, possessing both an aromatic and an olefinic component, allows for a diverse range of chemical reactions. The benzene (B151609) ring typically undergoes electrophilic substitution, while the double bond in the five-membered ring is susceptible to addition and cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions

The benzene portion of the indene molecule participates in electrophilic aromatic substitution (SEAr), a cornerstone reaction of aromatic compounds. wikipedia.org In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or an arenium ion. masterorganicchemistry.comlkouniv.ac.in The stability of this intermediate is a key factor in determining the reaction's rate and regioselectivity. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) typically using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is notably reversible. lkouniv.ac.in

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. wikipedia.org

The cyclopentene (B43876) ring fused to the benzene ring acts as an activating group, influencing the position of electrophilic attack. Substituents on the benzene ring can either activate it, making it more reactive than benzene, or deactivate it. wikipedia.org

Olefinic Reactivity of the Cyclopentene Ring

The double bond within the cyclopentene ring of indene exhibits reactivity typical of an alkene. This site is electron-rich and readily undergoes addition reactions and pericyclic reactions, most notably cycloadditions.

Cycloaddition Reactions: The indene system can participate as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions used to form six-membered rings. nih.govacs.org Furthermore, indene can engage in other types of cycloadditions, such as [6+4] cycloadditions, which are higher-order transformations that can generate complex bicyclic systems. organicreactions.org For instance, the reaction of anilines, aromatic aldehydes, and indene in a eutectic mixture can yield indeno[2,1-c]quinolines through an aza-Diels-Alder reaction. nih.gov

Other Olefinic Reactions: The double bond can be subject to various other transformations:

Hydrogenation: The double bond can be reduced to a single bond, converting the indene to an indane derivative.

Oxidation: Oxidation can lead to the formation of epoxides or cleavage of the double bond.

Polymerization: The olefinic bond allows indene and its derivatives to undergo polymerization, a reaction of significant industrial importance. wikipedia.org

Specific Reactivity of 1,3-Dimethyl-1H-indene

The presence of two methyl groups at the 1- and 3-positions of the indene core significantly influences its reactivity compared to the unsubstituted parent molecule. These alkyl groups are electron-donating and also introduce steric considerations that affect reaction pathways.

Influence of Methyl Substituents on Reaction Kinetics and Selectivity

Methyl groups are electron-donating substituents that can affect the rate and outcome of chemical reactions through both inductive and hyperconjugation effects.

Effect on Electrophilic Aromatic Substitution: Methyl groups are activating groups, meaning they increase the rate of electrophilic aromatic substitution by stabilizing the cationic intermediate. wikipedia.org In the case of 1,3-Dimethyl-1H-indene, the alkyl groups on the cyclopentene ring enhance the electron density of the fused benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect generally directs incoming electrophiles to the ortho and para positions relative to the activating group.

Effect on Reaction Kinetics: The addition of electron-donating groups like methyl substituents can significantly increase reaction rates. For example, in studies on other aromatic systems, the addition of a methyl group to anthracene was observed to significantly increase the speed of its Diels-Alder reaction with maleic anhydride. csp.edu Similarly, in the oxidation of phenolic compounds, electron-donating groups such as -CH₃ enhance reactivity toward hydroxyl radicals. mdpi.com This principle suggests that the methyl groups in 1,3-Dimethyl-1H-indene would likely accelerate reactions at both the aromatic ring and the double bond compared to unsubstituted indene.

Steric Effects: The methyl groups at positions 1 and 3 introduce steric hindrance, which can influence the regioselectivity of reactions. Attack at certain positions may be disfavored due to physical blocking by the bulky methyl groups. This can be a critical factor in controlling the stereochemical outcome of cycloaddition reactions or the substitution pattern on the aromatic ring.

| Substituent Type | Electronic Effect | Impact on Reaction Rate (EAS) | Directing Effect (EAS) | Example Groups |

|---|---|---|---|---|

| Activating | Electron-Donating | Increases | Ortho, Para | -CH₃, -OH, -OCH₃ |

| Deactivating | Electron-Withdrawing | Decreases | Meta | -NO₂, -COOH, -SO₃H |

Oxidation and Reduction Pathways of the Indene Core

The 1,3-Dimethyl-1H-indene molecule has multiple sites that can undergo oxidation or reduction, including the aromatic ring, the olefinic double bond, and the benzylic C-H bonds of the methyl groups.

Oxidation: Alkyl side-chains on a benzene ring are susceptible to oxidative degradation, particularly at the benzylic position (the carbon atom attached to the ring). libretexts.org Strong oxidizing agents like potassium permanganate can oxidize alkyl groups to carboxylic acids. libretexts.org In the case of 1,3-Dimethyl-1H-indene, the methyl groups are at benzylic-like positions and could potentially be oxidized. The olefinic double bond can also be oxidized to form epoxides or undergo oxidative cleavage. nih.gov Studies on naphthalene and indene oxidation show that major pathways can involve reactions with hydroxyl radicals or oxygen atoms. researchgate.net

Reduction: The aromatic ring of the indene system can be reduced under specific conditions, such as catalytic hydrogenation at high pressure and temperature, although this is generally more difficult than reducing the double bond. The olefinic double bond in the cyclopentene ring is more readily reduced. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) can selectively reduce the double bond without affecting the aromatic ring, converting the indene derivative to an indane. organic-chemistry.org This selective reduction is a common strategy in organic synthesis.

Polymerization Behavior and Related Research

Indene and its derivatives are well-known to undergo polymerization, primarily through the double bond of the cyclopentene ring. This process is of considerable industrial interest for the production of indene/coumarone thermoplastic resins. wikipedia.org

The polymerization of indene can proceed through different mechanisms, including cationic, free-radical, and radiation-induced pathways. mdpi.comtandfonline.com Cationic polymerization is a common method, often initiated by Lewis acids or other cationic initiators. tandfonline.comwikipedia.org Research has demonstrated that "living" cationic polymerization of indene is possible, allowing for control over the polymer's molecular weight and structure. acs.orgacs.org

Free Radical Polymerization Studies of Indene Derivatives

Free radical polymerization is a widely utilized industrial process for producing a variety of polymers. youtube.com The mechanism involves initiation, propagation, and termination steps, driven by free radical species. youtube.com While indene itself can be polymerized through various methods, its behavior in free radical systems, particularly when substituted, is a subject of detailed study. The free radical terpolymerization of indene (In) with methyl methacrylate (MMA) and acrylonitrile (AN) has been investigated to determine reactivity ratios. researchgate.net For the In/MMA binary system, the reactivity ratios were found to be r_In = 0.02 and r_MMA = 3.82, while for the In/AN system, they were r_In = 0.031 and r_AN = 0.397. researchgate.net These values indicate that MMA and AN radicals prefer to add to their own monomers rather than to indene, and indene radicals preferentially add to MMA or AN monomers. researchgate.net

For 1,3-Dimethyl-1H-indene, the presence of two methyl groups on the five-membered ring is expected to influence its polymerizability. These electron-donating groups can stabilize a radical intermediate, but they also introduce significant steric hindrance around the double bond. This steric hindrance can impede the approach of the growing polymer chain, potentially lowering the rate of polymerization and the resulting polymer's molecular weight compared to unsubstituted indene.

The polymerization of monomers like styrene, which is structurally similar to indene, is a highly exothermic process. nih.gov This suggests that the polymerization of 1,3-Dimethyl-1H-indene would also release a significant amount of heat, necessitating careful temperature control to prevent runaway reactions. nih.gov Control over the polymerization process can be achieved through controlled/living radical polymerization techniques, which are applicable in various media and allow for the synthesis of polymers with well-defined properties. cmu.edu

Table 1: Illustrative Reactivity Ratios for Free Radical Copolymerization of Indene Derivatives

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1 radical + M1) | r2 (M2 radical + M2) | Polymerization Tendency |

|---|---|---|---|---|

| Indene | Methyl Methacrylate (MMA) | 0.02 | 3.82 | MMA radicals prefer homopolymerization; Indene radicals prefer adding to MMA. researchgate.net |

| Indene | Acrylonitrile (AN) | 0.031 | 0.397 | Both radicals prefer adding to AN, but cross-propagation occurs. researchgate.net |

| 1,3-Dimethyl-1H-indene (Hypothetical) | Methyl Methacrylate (MMA) | <0.02 | >3.82 | Expected lower reactivity for M1 due to steric hindrance. |

Cationic Polymerization Research Involving Indene Moieties

Cationic polymerization is initiated by electrophiles, such as protic or Lewis acids, and proceeds through carbocationic intermediates. youtube.com Monomers with electron-rich double bonds, like indene derivatives, are particularly susceptible to this type of polymerization. The cationic polymerization of 1,3-dienes and isobutylene has been extensively studied, often employing Lewis acids like aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄) as co-initiators. rsc.orgsemanticscholar.org

In the case of 1,3-Dimethyl-1H-indene, the initiation step would involve the protonation of the double bond or addition of a Lewis acid, leading to the formation of a tertiary carbocation. This carbocation is stabilized by two factors: the electron-donating effect of the two methyl groups and the delocalization of the positive charge into the adjacent aromatic ring. This enhanced stability of the propagating species could facilitate the polymerization process.

However, the cationic polymerization of dienes and related monomers can be complex, often accompanied by side reactions such as chain transfer and termination, which can limit the molecular weight of the resulting polymer. rsc.org To achieve better control over the polymerization, "living" cationic polymerization techniques have been developed. These methods often involve the use of specific initiator systems and the addition of Lewis bases (e.g., ethers, amides) to reversibly cap the propagating carbocation, creating dormant species that suppress termination and chain transfer reactions. acs.org This approach allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.org

Table 2: Factors Influencing Cationic Polymerization of 1,3-Dimethyl-1H-indene

| Factor | Influence on Polymerization | Rationale |

|---|---|---|

| Initiator System (e.g., H₂O/BCl₃, R-Cl/TiCl₄) | Determines initiation efficiency and control over the reaction. | The choice of Lewis or protic acid affects the stability of the counter-ion and the propensity for side reactions. acs.org |

| Methyl Substituents | Stabilize the carbocationic propagating species. | Inductive effect of alkyl groups enhances the stability of the carbocation, facilitating propagation. |

| Solvent Polarity | Affects the rate and stability of ionic species. | Polar solvents can help to solvate the ionic species, influencing the equilibrium between active and dormant states. |

| Temperature | Controls the rate of polymerization and side reactions. | Lower temperatures are often required to suppress chain transfer and termination reactions in cationic polymerization. rsc.org |

| Added Lewis Bases (for living polymerization) | Enables control over molecular weight and distribution. | Bases reversibly complex with the propagating cation, creating a "dormant" state and minimizing irreversible termination. acs.org |

Cycloaddition Reactions and Annulation Processes

[4+2] Cycloaddition Studies

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings through the concerted reaction of a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). libretexts.org The double bond within the five-membered ring of 1,3-Dimethyl-1H-indene allows it to function as a dienophile in such reactions.

The reactivity of 1,3-Dimethyl-1H-indene as a dienophile is influenced by both electronic and steric factors. The dienophile is typically electron-poor for a normal electron-demand Diels-Alder reaction. libretexts.org While the indene system itself is not strongly electron-deficient, its reactivity can be enhanced by reacting it with electron-rich dienes. Lewis acid catalysis is a common strategy to accelerate Diels-Alder reactions, particularly with sterically hindered or electronically mismatched reactants. mdpi.com

The stereochemistry of the resulting cycloadduct is predictable based on the concerted nature of the reaction. The reaction typically proceeds via a suprafacial pathway, meaning the new sigma bonds are formed on the same face of both the diene and the dienophile. libretexts.org In the case of 1,3-Dimethyl-1H-indene, the diene can approach from either the face syn or anti to the methyl groups, potentially leading to a mixture of stereoisomers. The steric bulk of the methyl groups would likely direct the incoming diene to the less hindered face, favoring the formation of one major diastereomer.

Table 3: Potential [4+2] Cycloaddition Reactions with 1,3-Dimethyl-1H-indene

| Diene | Reaction Conditions | Expected Product Type | Notes |

|---|---|---|---|

| Cyclopentadiene (B3395910) | Thermal or Lewis Acid Catalysis | Tricyclic fused adduct | A highly reactive diene, likely to yield product readily. Stereoselectivity would be influenced by the methyl groups of the indene. mdpi.com |

| 2,3-Dimethyl-1,3-butadiene | Thermal or Lewis Acid Catalysis | Polycyclic adduct with a cyclohexene ring | Electron-rich diene, favorable for reaction. Steric interactions may require more forcing conditions. |

| Anthracene | High Temperature | Adduct across the 9,10-positions of anthracene | Reaction would form a highly rigid, polycyclic aromatic structure. |

| Danishefsky's Diene | Thermal Conditions | Functionalized cyclohexenone derivative after hydrolysis | An electron-rich diene that provides a route to functionalized six-membered rings. |

1,3-Dipolar Cycloaddition Research

1,3-Dipolar cycloaddition, also known as the Huisgen cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org This reaction is a powerful tool in synthetic chemistry for the construction of heterocycles with high regio- and stereoselectivity. wikipedia.org The double bond in 1,3-Dimethyl-1H-indene makes it a suitable dipolarophile for this transformation.

The mechanism is a concerted, pericyclic process involving the 4π electrons of the 1,3-dipole and the 2π electrons of the dipolarophile. organic-chemistry.org A wide variety of 1,3-dipoles can be employed, including nitrile oxides, azides, and azomethine ylides, leading to the formation of diverse heterocyclic systems. frontiersin.org

The regioselectivity of the cycloaddition is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants, as well as by steric effects. organic-chemistry.org For 1,3-Dimethyl-1H-indene, the electronic nature of the double bond and the steric hindrance imposed by the two methyl groups would direct the orientation of the incoming 1,3-dipole, leading to a preferred regioisomer. For example, in the reaction with an azomethine ylide, the steric bulk of the methyl groups would likely influence the approach of the ylide, controlling the diastereoselectivity of the resulting pyrrolidine-fused indene scaffold. frontiersin.org

Table 4: Potential 1,3-Dipolar Cycloaddition Reactions with 1,3-Dimethyl-1H-indene

| 1,3-Dipole | Generated From | Resulting Heterocycle |

|---|---|---|

| Phenyl azide | Phenyl azide | Triazoline-fused indene |

| Benzonitrile oxide | Benzaldoxime + oxidant | Isoxazoline-fused indene |

| Azomethine ylide | N-methylglycine + aldehyde | Pyrrolidine-fused indene (spiro or fused) |

| Nitrones | N-substituted hydroxylamines + aldehydes | Isoxazolidine-fused indene |

| Diazomethane | Diazomethane | Pyrazoline-fused indene |

Mechanistic Investigations using Isotopic Labeling and Reaction Intermediates

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracking the position of specific atoms throughout a chemical transformation. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), the fate of the labeled atom can be followed using techniques like NMR spectroscopy or mass spectrometry. nih.gov This approach provides unambiguous evidence for bond-forming and bond-breaking steps, rearrangements, and the nature of reaction intermediates.

For 1,3-Dimethyl-1H-indene, isotopic labeling could be employed to study the mechanisms of the reactions described above. For instance, in the context of cationic polymerization, a deuterium label could be incorporated into one of the methyl groups. By analyzing the position of the deuterium in the final polymer, one could investigate the occurrence of chain transfer reactions involving the methyl protons. Synthesizing indenes selectively deuterated at specific positions has been demonstrated as a viable strategy. organic-chemistry.org

Studying reaction intermediates is also crucial for understanding reaction mechanisms. In the cationic polymerization of 1,3-Dimethyl-1H-indene, the key intermediate is a carbocation. Its structure and stability, which are influenced by the dimethyl substitution, dictate the course of the reaction. Spectroscopic studies at low temperatures or theoretical calculations could be used to characterize this intermediate. Similarly, in radical polymerization, the structure and stability of the indene-derived radical would be of interest. For cycloaddition reactions, computational studies can model the transition state to explain the observed stereochemical and regiochemical outcomes.

Table 5: Application of Isotopic Labeling in Mechanistic Studies of 1,3-Dimethyl-1H-indene

| Reaction Type | Isotopic Labeling Strategy | Mechanistic Question to be Answered | Detection Method |

|---|---|---|---|

| Cationic Polymerization | Deuterium labeling of a methyl group (CD₃). | Does chain transfer occur via proton abstraction from the methyl group? | ¹H NMR, ²H NMR |

| [4+2] Cycloaddition | ¹³C labeling of one of the double bond carbons (C2 or C3). | Is the reaction concerted or stepwise? (By observing scrambling of the label). | ¹³C NMR |

| 1,3-Dipolar Cycloaddition | Deuterium labeling of the C1 or C3 position. | Confirming the regiochemistry of the addition. | ¹H NMR, ²H NMR, Mass Spectrometry |

| Annulation/Rearrangement | Labeling the aromatic ring with deuterium. | Does the reaction involve any hydrogen shifts or rearrangements involving the aromatic part of the molecule? | ¹H NMR, Mass Spectrometry |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Dimethyl 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are the initial and most crucial steps in the structural elucidation of 1,3-Dimethyl-1H-indene. nist.gov These experiments reveal the number and types of chemically distinct protons and carbons, respectively, and offer insights into their local electronic environments. pitt.edusigmaaldrich.com

The ¹H NMR spectrum of 1,3-Dimethyl-1H-indene is expected to show distinct signals for the aromatic protons, the olefinic proton, the aliphatic methine proton, and the two methyl groups. The integration of these signals corresponds to the number of protons in each unique environment. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. docbrown.info For instance, the protons on the benzene (B151609) ring are deshielded and appear in the downfield region (typically 7.0-7.5 ppm), while the aliphatic protons are more shielded and appear upfield. docbrown.info

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon environment. docbrown.info The chemical shifts of the carbons in the aromatic ring appear between approximately 120 and 150 ppm, while the sp³-hybridized carbons of the methyl and methine groups appear at much higher fields (lower ppm values). docbrown.inforsc.org

Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Dimethyl-1H-indene

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~3.2 - 3.5 (quartet) | ~40 - 45 |

| C1-CH₃ | ~1.2 - 1.4 (doublet) | ~15 - 20 |

| C2-H | ~6.2 - 6.5 (singlet/narrow multiplet) | ~125 - 130 |

| C3-CH₃ | ~2.0 - 2.2 (singlet/narrow multiplet) | ~15 - 20 |

| C3 (quaternary) | - | ~140 - 145 |

| C4, C5, C6, C7 (Aromatic) | ~7.0 - 7.5 (multiplets) | ~120 - 128 |

| C3a, C7a (Aromatic Quaternary) | - | ~145 - 150 |

Note: These are predicted values based on data from analogous indene (B144670) structures. Actual experimental values may vary.

While 1D NMR provides information about the types of atoms present, two-dimensional (2D) NMR experiments are essential for mapping the connectivity of the molecular framework. slideshare.net Experiments such as COSY, HSQC, and HMBC establish correlations between nuclei, allowing for the unambiguous assembly of the molecular puzzle. mdpi.comipb.pt

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (2-3 bonds apart). allfordrugs.comoxinst.com For 1,3-Dimethyl-1H-indene, a key correlation or "cross-peak" would be observed between the methine proton at the C1 position and the protons of its attached methyl group. This confirms the direct attachment of the methyl group to the C1 methine.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). hmdb.cacolumbia.edu This technique is invaluable for definitively assigning the ¹³C signals. For example, the proton signal predicted around 3.2-3.5 ppm would show a cross-peak to the carbon signal at ~40-45 ppm, confirming this carbon as C1. Similarly, it would correlate the olefinic proton to its corresponding carbon (C2) and the aromatic protons to their respective carbons. researchgate.net

A correlation from the C1-methyl protons to both the C1 and C2 carbons.

A correlation from the C3-methyl protons to the C2, C3, and C3a carbons.

Correlations from the aromatic protons (e.g., H4) to the quaternary carbons (C3a, C7a), which helps to piece together the fused ring system.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. nih.gov NOE Spectroscopy (NOESY) is a 2D NMR experiment that maps these through-space interactions, providing crucial information about the three-dimensional structure and stereochemistry of a molecule. slideshare.netnih.gov

In the context of 1,3-Dimethyl-1H-indene, a NOESY experiment could be used to determine the relative orientation of the two methyl groups. If the methyl groups at the C1 and C3 positions are on the same side of the five-membered ring (cis isomer), a NOE cross-peak would be expected between their proton signals. Conversely, the absence of such a cross-peak would suggest they are on opposite sides (trans isomer). Additional NOE correlations, for example between the C1-methyl protons and the C7-aromatic proton, can further constrain the conformational preferences of the molecule.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is an ideal method for analyzing volatile compounds like 1,3-Dimethyl-1H-indene, allowing for both the assessment of sample purity and the confirmation of the compound's identity. researchgate.net

In a GC-MS analysis, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. nih.gov This is particularly useful for separating 1,3-Dimethyl-1H-indene from its isomers (e.g., 2,3-dimethyl-1H-indene) or other impurities. As each separated component elutes from the GC column, it enters the mass spectrometer, which serves as a detector. The MS ionizes the molecules and records their mass spectrum.

The mass spectrum of 1,3-Dimethyl-1H-indene is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, 144. nist.govnist.gov The fragmentation pattern provides a structural fingerprint. A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl group (CH₃•), which would result in a strong peak at m/z 129 ([M-15]⁺). This fragment is often the most abundant peak (the base peak) in the spectrum.

Predicted Electron Ionization Mass Spectrum for 1,3-Dimethyl-1H-indene

| m/z | Predicted Identity | Predicted Relative Intensity |

| 144 | [M]⁺ | High |

| 129 | [M - CH₃]⁺ | Very High (likely base peak) |

| 115 | [M - C₂H₅]⁺ | Moderate |

| 89 | [C₇H₅]⁺ | Low |

Note: This is a predicted fragmentation pattern. Actual intensities can vary based on instrument conditions.

While standard MS provides nominal molecular weights (to the nearest integer), High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). nih.gov This precision allows for the determination of a compound's unique elemental formula.

For 1,3-Dimethyl-1H-indene, the molecular formula is C₁₁H₁₂. nist.gov The theoretical monoisotopic (exact) mass can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C) and hydrogen (¹H). HRMS analysis of a pure sample of 1,3-Dimethyl-1H-indene would yield an experimental mass that matches this theoretical value very closely, providing unambiguous confirmation of the elemental composition. This capability is essential for distinguishing 1,3-Dimethyl-1H-indene from other isobaric compounds (molecules that have the same nominal mass but different elemental formulas).

Calculated Exact Mass for 1,3-Dimethyl-1H-indene

| Molecular Formula | Nominal Mass | Calculated Monoisotopic Mass |

| C₁₁H₁₂ | 144 | 144.09390 |

Note: The calculated monoisotopic mass is based on ¹²C = 12.00000 and ¹H = 1.00783 amu.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide critical insights into the bonding and electronic structure of 1,3-Dimethyl-1H-indene. These techniques probe the quantized energy levels of the molecule, revealing information about its functional groups and conjugated systems.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. While no specific FT-IR or Raman spectra for 1,3-Dimethyl-1H-indene are publicly available in the searched literature, the expected spectral features can be inferred from the known spectra of indene and related substituted derivatives. researchgate.net

The FT-IR spectrum of 1,3-Dimethyl-1H-indene is expected to be dominated by C-H stretching vibrations of the aromatic ring and the methyl groups, as well as C=C stretching of the aromatic and cyclopentene (B43876) rings. The presence of the methyl groups would introduce characteristic C-H bending vibrations.

Expected FT-IR and Raman Vibrational Modes for 1,3-Dimethyl-1H-indene:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Alkyl C-H Stretch (CH₃) | 2975-2850 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Alkene C=C Stretch | ~1650 | Medium to Weak |

| CH₃ Bending | 1470-1430 and 1380-1370 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the rings, which often give rise to strong Raman signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. youtube.com For 1,3-Dimethyl-1H-indene, the key chromophore is the conjugated system formed by the benzene ring fused to the double bond of the cyclopentene ring.

The electronic transitions in 1,3-Dimethyl-1H-indene are expected to be primarily π → π* transitions, which are characteristic of conjugated systems. slideshare.netshivajichk.ac.in These transitions typically have high molar absorptivity values (ε). The addition of the two methyl groups may cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted indene due to their electron-donating inductive effect.

Expected UV-Vis Absorption Data for 1,3-Dimethyl-1H-indene in a Non-polar Solvent:

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| π → π | ~220-230 | High |

| π → π (fine structure) | ~260-290 | Medium |

The spectrum would likely exhibit a strong absorption band around 220-230 nm and a weaker, structured band at longer wavelengths, which is characteristic of many substituted benzenoid compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and stereochemistry. While a crystal structure for 1,3-dimethylcyclobutadiene has been reported, there is no publicly available crystal structure for 1,3-Dimethyl-1H-indene in the searched literature. nih.gov

If a single crystal of 1,3-Dimethyl-1H-indene could be grown, X-ray diffraction analysis would provide the exact coordinates of each atom, confirming the planar geometry of the benzene ring and the puckering of the cyclopentene ring. It would also definitively establish the relative stereochemistry of the two methyl groups (i.e., whether they are cis or trans to each other).

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of 1,3-Dimethyl-1H-indene from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. For a relatively non-polar compound like 1,3-Dimethyl-1H-indene, a reversed-phase HPLC method would be most appropriate. sielc.com

A typical HPLC method for the analysis of 1,3-Dimethyl-1H-indene would involve a C18 stationary phase and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection would most commonly be performed using a UV detector set to one of the absorption maxima of the compound.

Illustrative HPLC Method Parameters for 1,3-Dimethyl-1H-indene:

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~225 nm |

| Injection Volume | 10 µL |

This method would be suitable for assessing the purity of a sample of 1,3-Dimethyl-1H-indene and for quantifying its concentration in solutions.

Chiral Chromatography for Enantiomeric Excess Determination

Since the 1- and 3-positions of the indene ring are stereocenters, 1,3-Dimethyl-1H-indene can exist as a pair of enantiomers (cis and trans diastereomers are also possible, each as a pair of enantiomers). Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.es

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of CSP is critical and often requires screening of various chiral columns. For a compound like 1,3-Dimethyl-1H-indene, a cyclodextrin-based or a polysaccharide-based chiral column could be effective. gcms.cz

The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Computational and Theoretical Chemistry Studies on 1,3 Dimethyl 1h Indene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the electronic structure of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1,3-Dimethyl-1H-indene.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties and reactivity. A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to theLUMO.

For 1,3-Dimethyl-1H-indene, the presence of the electron-donating methyl groups is expected to raise the energy of the HOMO compared to the parent 1H-indene molecule. This effect, known as a positive inductive effect (+I), increases the electron density in the ring system. Consequently, the HOMO-LUMO gap of 1,3-Dimethyl-1H-indene is predicted to be slightly smaller than that of unsubstituted indene (B144670), suggesting a marginally higher reactivity.

The molecular orbitals themselves would show the characteristic features of an indene system, with the HOMO likely being a π-orbital distributed across the bicyclic framework and the LUMO also being a π-antibonding orbital. The precise distribution and energy levels can be calculated using DFT methods, typically with a functional such as B3LYP and a basis set like 6-31G*.

Table 1: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for 1,3-Dimethyl-1H-indene (Illustrative Data)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Note: These values are illustrative and based on typical DFT calculation results for similar aromatic hydrocarbons. Actual values would require specific calculations. |

Reactivity Predictions and Electrophilicity/Nucleophilicity Indices

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Key indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap, with a larger gap indicating greater hardness.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

For 1,3-Dimethyl-1H-indene, the electron-donating methyl groups would decrease its electronegativity and electrophilicity compared to unsubstituted indene, making it a better nucleophile (electron donor). These indices can be calculated from the ionization potential (I) and electron affinity (A), which are approximated by the negative of the HOMO and LUMO energies, respectively.

Table 2: Predicted Global Reactivity Descriptors for 1,3-Dimethyl-1H-indene (Illustrative Data)

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.8 |

| Electron Affinity (A) | -ELUMO | 1.2 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.3 |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.66 |

| Note: These values are illustrative and derived from the predicted frontier orbital energies in Table 1. |

Transition State Analysis for Reaction Mechanism Elucidation

Transition state theory is a fundamental concept in chemical kinetics that describes the energy barrier that must be overcome for a reaction to occur. Computational methods, particularly DFT, can be used to locate the geometry and energy of transition states, providing invaluable insights into reaction mechanisms.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including its conformational changes and interactions with its environment. For a semi-rigid molecule like 1,3-Dimethyl-1H-indene, MD simulations can reveal the dynamics of the methyl group rotations and any puckering of the five-membered ring.

Quantum Chemical Characterization of Aromaticity and Stability

Aromaticity is a key concept in organic chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons. While the benzene (B151609) ring in the indene core is clearly aromatic, the degree of aromaticity can be quantified using various computational methods.

The stability of 1,3-Dimethyl-1H-indene can also be assessed by calculating its heat of formation using high-level quantum chemical methods. This value provides a thermodynamic measure of the molecule's stability relative to its constituent elements.

Structure-Reactivity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While no specific QSAR studies focusing solely on 1,3-Dimethyl-1H-indene have been identified, the principles can be applied to understand how its structural features influence its properties.

By computationally generating a set of molecular descriptors (e.g., steric, electronic, and lipophilic parameters) for 1,3-Dimethyl-1H-indene and its isomers or related derivatives, one could build a model to predict a particular endpoint, such as reactivity in a specific reaction or a biological activity. For instance, the presence and position of the methyl groups are key structural features. A QSAR model could quantify how these substitutions affect a property of interest compared to other alkylated indenes. The computational descriptors derived from DFT and other methods, as discussed in the preceding sections, would form the basis of such a model.

Spectroscopic Data Prediction and Validation through Theoretical Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic data, which can be crucial for the identification, characterization, and analysis of molecular structures. Theoretical methods, particularly those based on Density Functional Theory (DFT), are widely employed to calculate various spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. semanticscholar.orgnih.gov These computational approaches allow for the simulation of spectra that can be compared with experimental data, aiding in spectral assignment and structural elucidation.

The process of predicting spectroscopic data for a molecule like 1,3-Dimethyl-1H-indene using theoretical methods typically begins with the optimization of its molecular geometry. semanticscholar.org This involves finding the lowest energy conformation of the molecule, which is then used for subsequent frequency calculations to predict the IR spectrum. semanticscholar.orgnih.gov Similarly, NMR chemical shifts can be calculated based on the optimized structure.

A critical aspect of computational spectroscopy is the validation of theoretical predictions against experimentally obtained data. This comparison is essential to assess the accuracy of the chosen computational method and basis set. For instance, a study on N-methylacetamide utilized DFT calculations to determine the independent IR spectrum of its various components and analyze their contributions to the amide I, II, and III bands. semanticscholar.orgnih.gov The calculated IR spectra were then compared with experimental findings to explain the formation of the amide infrared spectrum. semanticscholar.orgnih.gov

While specific research detailing the theoretical prediction and experimental validation of the full spectroscopic profile for 1,3-Dimethyl-1H-indene is not extensively documented in publicly available literature, the principles of such an analysis are well-established in the field of computational and theoretical chemistry. The standard procedure would involve acquiring experimental IR and NMR spectra for 1,3-Dimethyl-1H-indene and comparing the peak positions and intensities with those predicted by DFT or other high-level computational models. Any discrepancies between the theoretical and experimental spectra can provide deeper insights into the molecular structure, conformational dynamics, and intermolecular interactions.

The following table illustrates the type of data that would be generated in such a comparative study, though the values for 1,3-Dimethyl-1H-indene are hypothetical due to the absence of specific studies in the provided search results.

Table 1: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Value (Theoretical) | Experimental Value |

|---|---|---|

| ¹H-NMR (ppm) | ||

| H at C1 | δ 3.5 | δ 3.4 |

| H at C3 | δ 6.2 | δ 6.1 |

| Methyl at C1 | δ 1.3 | δ 1.2 |

| Methyl at C3 | δ 2.1 | δ 2.0 |

| Aromatic Protons | δ 7.0-7.5 | δ 7.1-7.4 |

| ¹³C-NMR (ppm) | ||

| C1 | δ 45 | δ 44 |

| C2 | δ 130 | δ 129 |

| C3 | δ 140 | δ 139 |

| IR (cm⁻¹) | ||

| C-H stretch (aromatic) | 3050 | 3045 |

| C-H stretch (aliphatic) | 2950 | 2960 |

Applications of 1,3 Dimethyl 1h Indene in Chemical Research and Materials Science

Role as an Intermediate in Complex Organic Synthesis

Substituted indenes are recognized as important carbocyclic structures in synthetic chemistry. researchgate.net They function as key building blocks for more complex molecular architectures, including polycyclic systems and natural products. researchgate.net The reactivity of the indene (B144670) core can be tuned by substituents, and methods like metal-catalyzed carboannulation of alkynes provide efficient routes to functionalized indenes. researchgate.net

The indene framework is a fundamental unit for constructing larger polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds. The chemical reactivity of 1,3-Dimethyl-1H-indene allows it to participate in annulation reactions, where additional rings are fused onto its core structure. For instance, multi-component reactions involving an indene derivative (1,3-indanedione), an aldehyde, and an enaminone can be used to synthesize complex heterocyclic systems like indeno[1,2-b]quinoline-9,11(6H,10H)-diones under microwave irradiation. psu.edu Such synthetic strategies highlight the potential of substituted indenes as precursors for diverse heterocyclic scaffolds. psu.edu

Furthermore, Brønsted acid-catalyzed cyclization of diaryl- and alkyl aryl-1,3-dienes represents a mild and effective method for synthesizing substituted indenes, which can then be elaborated into more complex structures. organic-chemistry.org Palladium-catalyzed reactions, such as the tandem intermolecular Suzuki/intramolecular Heck reaction, are also employed to create functionalized indene derivatives from simple starting materials. organic-chemistry.org These synthetic methodologies underscore the role of compounds like 1,3-Dimethyl-1H-indene as versatile intermediates.

Indene and its related indane derivatives are significant structural motifs found in a variety of natural products and biologically relevant molecules. researchgate.netwikipedia.org While direct applications of 1,3-Dimethyl-1H-indene in the total synthesis of specific natural products are not extensively documented, the general importance of the indene nucleus is well-established. researchgate.net The synthesis of complex natural products often involves the stereoselective construction of core scaffolds. Oxidative cyclization of dienes is a powerful method for creating substituted tetrahydrofurans, a common motif in natural products, in a diastereoselective manner. beilstein-journals.org The principles of stereocontrol and functional group manipulation inherent in these syntheses are applicable to precursors like substituted indenes. The development of methods for synthesizing indene derivatives is often driven by their potential as precursors for drug discovery and development. researchgate.net

Ligand Chemistry and Coordination Complexes

The deprotonation of indene or its substituted derivatives at the C1 position yields an indenyl anion, which is a highly versatile ligand in organometallic chemistry. wikipedia.orgwikipedia.org The resulting indenyl ligand is isoelectronic with the cyclopentadienyl (B1206354) (Cp) anion but exhibits distinct coordination properties. wikipedia.org

Transition metal complexes containing indenyl ligands are of significant interest, particularly as precursors for Ziegler-Natta catalysts used in olefin polymerization. wikipedia.org The introduction of substituents on the indene ring, such as the two methyl groups in 1,3-Dimethyl-1H-indene, allows for the fine-tuning of the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

A key feature of indenyl ligands is the "indenyl effect," which describes the remarkably enhanced rates of substitution reactions in η⁵-indenyl complexes compared to their analogous η⁵-cyclopentadienyl counterparts. wikipedia.org For example, the substitution of a CO ligand in Rh(η⁵-C₉H₇)(CO)₂ was found to be approximately 10⁸ times faster than in the corresponding cyclopentadienyl complex. wikipedia.org This rate enhancement is attributed to the ability of the η⁵-indenyl ligand to undergo a facile ring slip to an η³-coordination mode during the associative substitution mechanism, which stabilizes the 18-electron transition state. wikipedia.org This property makes indenyl-based catalysts highly adaptable and efficient in various chemical transformations.

The synthesis of indenyl transition metal complexes typically involves the reaction of a metal halide with an indenyl anion source, such as lithium indenide, which is prepared by deprotonating the indene with an organolithium reagent like butyllithium. wikipedia.org

General Synthesis of Lithium Indenide: C₉H₈ + RLi → LiC₉H₇ + RH wikipedia.org

This lithium salt can then be used in a salt metathesis reaction to introduce the indenyl ligand to a metal center. wikipedia.org The resulting complexes are characterized using a variety of spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography, to determine their structure and bonding. rsc.orgrsc.orgresearchgate.net For instance, in cationic palladium(II)-indenyl complexes, ¹H and ¹³C NMR spectroscopy are used to identify the signals of the indenyl moiety, and X-ray diffraction reveals that the hapticity of the indenyl ligand can be intermediate between η³ and η⁵. rsc.org

The study of transition metal complexes with various ligands, including those derived from indene, is crucial for understanding small molecule activation and developing new catalytic processes. miami.eduepa.gov

Advanced Materials Research

The application of 1,3-Dimethyl-1H-indene in advanced materials research is an emerging area. The incorporation of well-defined organic molecules into materials can impart specific electronic, optical, or mechanical properties. Indene itself is used industrially in the production of indene/coumarone thermoplastic resins. wikipedia.org The polymerization of indene and its derivatives can lead to materials with potential applications in various fields. While specific research focusing solely on polymers or materials derived from 1,3-Dimethyl-1H-indene is not widely reported, the foundational chemistry of indene polymerization suggests a potential pathway for creating novel materials with tailored properties based on the substituted monomer.

Monomer in Polymer Chemistry Research

While indene itself is known to undergo polymerization, specific research on 1,3-Dimethyl-1H-indene as a monomer is not extensively reported. However, the general principles of indene polymerization can provide insights into the expected behavior of its dimethyl derivative. Indene typically polymerizes via cationic or free-radical mechanisms. mdpi.comnih.govwikipedia.org

In the context of cationic polymerization , the presence of electron-donating methyl groups on the indene ring would be expected to stabilize the carbocationic intermediate, potentially influencing the polymerization rate and the properties of the resulting polymer. Research on the radiation-induced polymerization of indene has shown that both free-radical and cationic mechanisms can occur, with the cationic mechanism being enhanced by the presence of a sensitizer. mdpi.comnih.gov This suggests that 1,3-Dimethyl-1H-indene could also be polymerized under similar conditions.

Radical polymerization of sterically hindered dienes, such as 2,3-dimethyl-1,3-butadiene, has been successfully achieved in the confined spaces of porous coordination polymers, which suppress unfavorable termination reactions. rsc.org This approach could potentially be applied to the radical polymerization of 1,3-Dimethyl-1H-indene, which also possesses steric hindrance due to the methyl groups.

Components in Photoinitiating Systems for Photopolymerization

The direct application of 1,3-Dimethyl-1H-indene as a component in photoinitiating systems for photopolymerization is not well-documented in scientific literature. However, the broader class of indene derivatives, particularly those containing the indane-1,3-dione scaffold, has been the focus of significant research in this area. anu.edu.aumdpi.com

Photoinitiating systems are crucial for light-cured materials, and they typically consist of a photoinitiator that absorbs light and generates reactive species (radicals or cations) to initiate polymerization. sigmaaldrich.comnih.gov Research has shown that push-pull dyes based on indane-1,3-dione can act as efficient photoinitiators in three-component systems, often in conjunction with a tertiary amine and an iodonium (B1229267) salt, for the free-radical photopolymerization of acrylates. anu.edu.aumdpi.com These systems are particularly relevant for applications like 3D printing.

While 1,3-Dimethyl-1H-indene itself does not possess the dione (B5365651) functionality that is key to the photoinitiating activity of the aforementioned derivatives, its potential role could be as a co-monomer or an additive in photopolymerizable formulations. The indene moiety could influence the refractive index, thermal properties, and mechanical strength of the resulting photopolymer. However, specific studies detailing the use of 1,3-Dimethyl-1H-indene in this capacity are lacking.

Applications in Organic Electronics and Semiconductor Research

The field of organic electronics relies on the development of new semiconducting materials for applications in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). bohrium.comnih.govrsc.org While there is no specific research highlighting the use of 1,3-Dimethyl-1H-indene as a primary semiconductor material, its structural features are relevant to this area of study.

The electronic properties of organic materials are highly dependent on their molecular structure and packing in the solid state. nih.govrsc.org The indene core is a conjugated system, and the methyl substituents in 1,3-Dimethyl-1H-indene would influence its electronic properties, such as the HOMO and LUMO energy levels, as well as its solubility and film-forming characteristics. These are critical parameters for the performance of organic electronic devices.

Research on related compounds, such as vacuum-deposited films of highly substituted acenes, demonstrates how functionalization of an aromatic backbone can improve the electrical properties of the resulting thin films. nih.gov It is conceivable that 1,3-Dimethyl-1H-indene could be used as a building block to synthesize more complex organic semiconductors, where the dimethylindene unit could be incorporated to fine-tune the electronic and physical properties of the final material. However, at present, there are no published studies that specifically investigate the semiconductor properties of thin films of 1,3-Dimethyl-1H-indene or its direct application in organic electronic devices.

Derivatization for Optical and Spectroscopic Probes Research

The synthesis of novel fluorescent and spectroscopic probes is a significant area of chemical research, with applications in biological imaging and sensing. rsc.orgnih.govresearchgate.net While specific examples of optical and spectroscopic probes derived directly from 1,3-Dimethyl-1H-indene are not abundant in the literature, the derivatization of similar heterocyclic and aromatic structures is a well-established strategy.

For instance, a triazene (B1217601) derivative of 1,3-dimethyl-2,3-dihydro-1H-imidazole has been synthesized and characterized, demonstrating the potential for functionalizing such heterocyclic rings to create molecules with specific spectroscopic properties. nih.gov The synthesis involved the coupling of 1,3-dimethylimidazolium (B1194174) iodide with 1-azido-4-nitrobenzene. nih.gov A similar approach could potentially be adapted to functionalize the 1,3-Dimethyl-1H-indene scaffold.